molecular formula C13H10N4O3S B1383357 Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate CAS No. 1803589-99-2

Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate

Cat. No. B1383357
CAS RN: 1803589-99-2
M. Wt: 302.31 g/mol
InChI Key: HAKXTRKXQOTMSM-UHFFFAOYSA-N
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Description

Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate, also known as E4PTO, is a novel organic compound with a variety of potential applications in scientific research. It is a five-member heterocyclic compound containing sulfur, nitrogen, and oxygen atoms, and is a derivative of pyridine. It has been synthesized and studied for its unique properties and potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

Antibacterial Activity

Ethyl pyridine-4-carboxylate derivatives have been explored for their antibacterial activity. A study by Singh and Kumar (2015) synthesized compounds, including 2-(substituted phenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoles, and tested their antibacterial efficacy, using ampicillin as a reference compound (Singh & Kumar, 2015).

Chemical Transformations

Ethyl 4-[1-(dimethylamino)-3-ethoxy-3-oxoprop-1-en-2-yl]-2-[(dimethylamino)methylideneamino]thiazole-5-carboxylate, a related compound, was synthesized and transformed into various derivatives for potential applications, as discussed by Albreht et al. (2009) in their work on chemical transformations (Albreht et al., 2009).

Synthesis of Derivatives

Mohamed (2014) presented a synthesis method for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These compounds may have various applications in chemical and pharmaceutical research (Mohamed, 2014).

Optical Properties

The synthesis and characterization of 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole derivatives were undertaken by Ge et al. (2014), revealing insights into their fluorescence spectral characteristics, which could have implications in materials science (Ge et al., 2014).

Novel Synthesis Approaches

Youssef et al. (2013) synthesized ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate and transformed it into fused heterocyclic systems. This study contributes to the development of new methodologies in organic synthesis (Youssef et al., 2013).

properties

IUPAC Name

ethyl 4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O3S/c1-2-19-13(18)12-15-9(7-21-12)11-16-10(17-20-11)8-3-5-14-6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKXTRKXQOTMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=NC(=NO2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate
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Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate
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Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate
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Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate
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Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate
Reactant of Route 6
Ethyl 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxylate

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